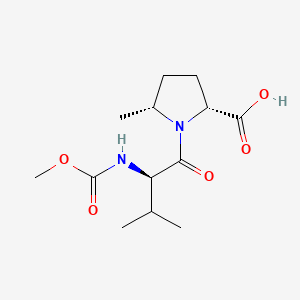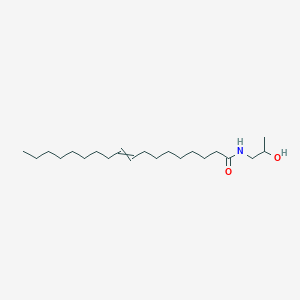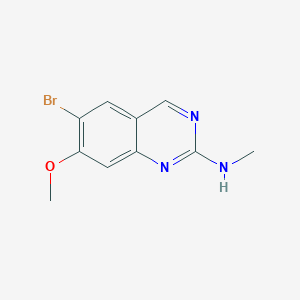![molecular formula C27H22O18 B13841131 [(10S,11S,12R,13R,15R)-3,4,5,11,13,21,22,23-octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13841131.png)
[(10S,11S,12R,13R,15R)-3,4,5,11,13,21,22,23-octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 3,4,5-trihydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hippomanin A is a hydrolyzable tannin primarily found in the fruit of the Manchineel tree (Hippomane mancinella), which is known for its extreme toxicity . This compound is a significant contributor to the toxic properties of the tree, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hippomanin A involves the hydrolysis of ellagitannins. The process typically requires the use of acid hydrolysis, which breaks down the tannin into its constituent parts, including glucose, ellagic acid, and gallic acid . Specific reaction conditions, such as temperature and pH, are crucial to ensure the complete hydrolysis of the compound.
Industrial Production Methods
Industrial production of Hippomanin A is not widely documented due to its toxic nature. extraction from natural sources, such as the Manchineel tree, is the primary method. This involves harvesting the fruit, followed by solvent extraction and purification processes to isolate the compound.
化学反応の分析
Types of Reactions
Hippomanin A undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, which may have different biological activities.
Reduction: Although less common, reduction reactions can alter the structure of Hippomanin A, potentially reducing its toxicity.
Substitution: This involves replacing one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of ellagic acid and gallic acid, which can have different biological activities and toxicities.
科学的研究の応用
Hippomanin A has several scientific research applications, including:
Chemistry: It is studied for its unique chemical properties and reactions, which can provide insights into the behavior of hydrolyzable tannins.
Medicine: While its toxicity limits its direct use, understanding its mechanism of action can aid in the development of antidotes and treatments for poisoning.
Industry: Its role as a natural toxin makes it a subject of interest in pest control and other industrial applications.
作用機序
Hippomanin A exerts its effects primarily through its interaction with cellular proteins and enzymes. It can inhibit various metabolic pathways, leading to cellular damage and toxicity . The compound’s molecular targets include enzymes involved in detoxification processes, such as glutathione-S-transferases and cytochrome P450 oxidoreductase .
類似化合物との比較
Similar Compounds
Similar compounds include other hydrolyzable tannins, such as:
Hippomanin B: Another ellagitannin found in the Manchineel tree.
Phenylpropanoids: Compounds like naringenin and kaempferol, which share some structural similarities.
Coumarins: Such as those found in various plants, which also exhibit toxic properties.
Uniqueness
Hippomanin A is unique due to its high toxicity and specific occurrence in the Manchineel tree. Its ability to undergo various chemical reactions and its significant impact on biological systems make it a compound of considerable interest in scientific research.
特性
分子式 |
C27H22O18 |
|---|---|
分子量 |
634.5 g/mol |
IUPAC名 |
[(10S,11S,12R,13R,15R)-3,4,5,11,13,21,22,23-octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(38)45-23-21(37)22-13(43-27(23)41)5-42-25(39)7-3-11(30)17(33)19(35)14(7)15-8(26(40)44-22)4-12(31)18(34)20(15)36/h1-4,13,21-23,27-37,41H,5H2/t13-,21+,22-,23-,27-/m1/s1 |
InChIキー |
MXXKTYINRPDXEE-GUMINZNYSA-N |
異性体SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O |
正規SMILES |
C1C2C(C(C(C(O2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride](/img/structure/B13841048.png)
![(2S,3R,4S,5S,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13841051.png)
![[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13841052.png)
![Methyl 2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-1-ynyl]phenyl]propanoate](/img/structure/B13841055.png)
![Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate](/img/structure/B13841061.png)
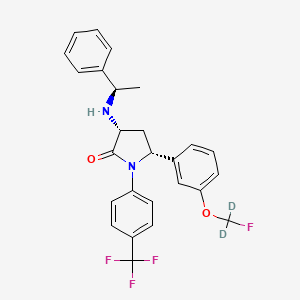
![3-Hydroxy-1-[[5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl]-4,5-bis(hydroxymethyl)-2-methyl Pyridinium chloride HCl](/img/structure/B13841079.png)
![2,6-Dioxaspiro[4.5]decan-9-amine Hydrochloride](/img/structure/B13841092.png)
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13841093.png)
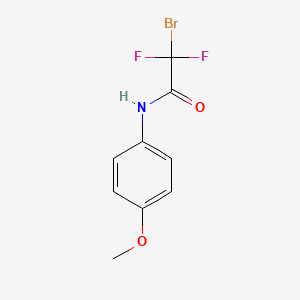
![1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol](/img/structure/B13841099.png)
